Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 218.21 g/mol. It is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is identified by its CAS number 603301-58-2 and has various applications in scientific research, particularly in the fields of pharmacology and organic synthesis .
The synthesis of Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester can be achieved through several methodologies. One common approach involves the reaction of an appropriate imidazo[1,2-a]pyridine derivative with oxoacetic acid derivatives in the presence of an esterifying agent like ethyl alcohol.
Technical Details:
This synthetic route allows for the introduction of functional groups that enhance the compound's biological activity and solubility characteristics.
The molecular structure of Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester features a fused bicyclic system consisting of a pyridine ring and an imidazole ring. The compound can be represented in different notations:
CCOC(=O)C(=O)c1cnc2ccccn12
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)8-7-12-9-5-3-4-6-13(8)9/h3-7H,2H2,1H3
These representations highlight key structural features such as the carbonyl groups and the nitrogen atoms integral to its reactivity and interaction with biological targets .
Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific biological assays or enhancing its pharmacological properties .
The mechanism of action for Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester involves its interaction with specific biological targets:
Quantitative data regarding its efficacy and potency would typically be derived from in vitro and in vivo studies assessing these interactions .
Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage, handling, and application in research settings .
Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester has several scientific uses:
The imidazo[1,2-a]pyridine scaffold has evolved into a cornerstone of medicinal chemistry due to its exceptional versatility in drug design and broad therapeutic profile. This bicyclic heterocycle features a bridgehead nitrogen atom that confers favorable physicochemical properties, including metabolic stability and enhanced binding affinity to biological targets. The scaffold’s significance is exemplified by its presence in multiple FDA-approved drugs spanning diverse therapeutic categories. Alpidem and zolpidem emerged as pioneering anxiolytic and hypnotic agents targeting GABAA receptors, demonstrating the scaffold’s neurological applications [5] [7]. Minodronic acid (anti-osteoporosis) and olprinone (cardiotonic) further illustrate its therapeutic adaptability across physiological systems [6].
Table 1: Approved Pharmaceuticals Featuring Imidazo[1,2-a]pyridine Core
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Zolpidem | Hypnotic | GABAA receptor α1 subunit |
Alpidem | Anxiolytic | GABAA receptor (ω1 subtype) |
Minodronic Acid | Anti-osteoporosis | Farnesyl pyrophosphate synthase |
Olprinone | Cardiotonic | Phosphodiesterase III |
Zolimidine | Anti-ulcerative | Gastroprotective agent |
The scaffold’s "privileged" status stems from its capacity for diverse functionalization patterns that modulate pharmacological activity. Structural biology studies reveal that the electron-rich core enables π-π stacking interactions with aromatic residues in binding pockets, while the fused ring system provides conformational rigidity beneficial for target selectivity [6] [7]. These attributes have driven extensive exploration of imidazo[1,2-a]pyridine derivatives in drug discovery pipelines, particularly for oncological and inflammatory indications where precise target engagement is critical.
Position-specific derivatization at the C-3 position of imidazo[1,2-a]pyridines represents a strategic approach to enhance pharmacological potency and fine-tune drug-like properties. The C-3 carbon exhibits heightened nucleophilic character due to the electron-donating nature of the adjacent ring nitrogen, making it highly amenable to electrophilic substitution reactions. This reactivity has been exploited to develop novel synthetic methodologies for introducing pharmacologically relevant substituents.
A breakthrough in C-3 functionalization emerged through decarboxylative three-component reactions employing glyoxylic acid derivatives. As demonstrated by Patil et al., imidazo[1,2-a]pyridines undergo catalyst-free coupling with glyoxalic acid and boronic acids to yield aryl-methylated derivatives at C-3. This reaction proceeds via a Petasis-like mechanism involving nucleophilic attack on glyoxylic acid followed by boronic acid complexation and decarboxylation [2]. The synthetic versatility of this approach is evidenced by its compatibility with electron-donating boronic acids (yielding 75-90% under optimized conditions), though strongly electron-withdrawing groups (-NO₂, -CN) impede conversion.
Table 2: Impact of C-3 Substituents on Biological Activity
C-3 Substituent Type | Representative Compound | Biological Activity Enhancement |
---|---|---|
Aryl-methyl | 3aa derivative [2] | Anticancer activity against HCC827 cell line |
Acetonitrile | 3a [8] | Improved metabolic stability |
Morpholine | 4a derivative [4] | Kinase inhibitory potency (PI3K/mTOR pathway) |
Oxoacetate | SYX00208 [1] | Versatile intermediate for bioactive conjugates |
Alternative C-3 functionalization strategies include FeCl3-catalyzed alkylation with diazoacetonitrile (yielding 2-(imidazo[1,2-a]pyridin-3-yl)acetonitriles at 85% efficiency) [8] and Y(OTf)3-catalyzed aza-Friedel-Crafts reactions for amine-linked derivatives [4]. These methodologies demonstrate that C-3 modification directly influences target binding affinity, cellular permeability, and metabolic stability. For instance, the introduction of arylacetonitrile moieties enhances interactions with kinase ATP-binding pockets through additional hydrogen bonding and hydrophobic contacts [6]. The ethyl oxoacetate derivative (imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester, C11H10N2O3) serves as a particularly versatile synthon due to its ketone and ester functionalities, enabling further derivatization via condensation, reduction, or nucleophilic substitution reactions [1] [9].
The pharmacological exploration of C-3 functionalized imidazo[1,2-a]pyridines has yielded significant advances in anti-inflammatory and anticancer drug development. Inflammation modulation occurs primarily through kinase inhibition pathways, with C-3 morpholine derivatives demonstrating potent suppression of pro-inflammatory cytokine production. Yttrium triflate-catalyzed aza-Friedel-Crafts reactions efficiently produce these morpholine conjugates (90% yield under optimized conditions), which exhibit dual inhibitory activity against PI3K/Akt/mTOR signaling cascades – pathways critically involved in inflammatory response amplification [4] [6].
In oncological applications, imidazo[1,2-a]pyridine derivatives functionalized at C-3 exhibit remarkable mechanistic diversity. IP-5 (a lead compound with C-3 aryl substituent) demonstrated potent cytotoxicity against HCC1937 breast cancer cells (IC50 = 45 µM) through extrinsic apoptosis induction characterized by caspase-7/8 activation and PARP cleavage [3]. Complementary mechanistic studies revealed:
Table 3: Anticancer Mechanisms of C-3 Functionalized Derivatives
Compound Class | Molecular Target | Cellular Effect | Experimental Model |
---|---|---|---|
IP-5 [3] | p53/p21 pathway | G2/M arrest → growth inhibition | HCC1937 breast cancer |
HS-104 [6] | PI3Kα (IC50 = 8 nM) | Akt phosphorylation suppression → apoptosis | Xenograft models |
DYRK1A inhibitors [6] | Kinase domain | Selective kinase inhibition → differentiation | Leukemia cell lines |
SYX00208 analogs [2] | Undefined cellular targets | Cytostatic effects | Multicancer cell panel |
Kinase inhibition represents another anticancer strategy, with C-3 modified imidazo[1,2-a]pyridines acting as potent inhibitors of phosphoinositide 3-kinase (PI3Kα IC50 = 8 nM), cyclin-dependent kinases, and DYRK1A. Structure-activity relationship studies reveal that C-3 acetonitrile derivatives achieve nanomolar inhibitory potency through hydrogen bonding with kinase hinge regions and hydrophobic interactions within the ATP-binding cleft [6]. The ethyl oxoacetate moiety in imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester serves as a precursor for synthesizing such kinase inhibitors via Knoevenagel condensation or reductive amination, enabling rapid generation of structurally diverse analogs for biological evaluation [1] [2] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: